molecular formula C17H14FN3O2S B3011350 2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476461-80-0

2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3011350
CAS RN: 476461-80-0
M. Wt: 343.38
InChI Key: ATRQKUAUXWOFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science.

Scientific Research Applications

Synthesis and Molecular Modeling

A study focused on the synthesis and molecular modeling of imidazothiadiazole analogs, which are structurally related to 2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide. These compounds were evaluated for their anticancer activity against various cancer cell lines, showcasing significant cytotoxic effects, particularly against breast cancer. This research emphasizes the potential of such compounds in the development of new anticancer agents (Abu-Melha, 2021).

Antagonistic Properties on Human Adenosine A3 Receptors

Another study explored thiazole and thiadiazole derivatives as antagonists for human adenosine A3 receptors. These compounds demonstrated significant binding affinity and selectivity, highlighting their potential as a basis for developing new therapeutic agents targeting adenosine receptors, which play a critical role in various physiological processes (Jung et al., 2004).

Anticancer and Cytotoxicity Evaluation

Research on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, structurally similar to the compound of interest, assessed their in-vitro cytotoxicity as potential anticancer agents. These studies are crucial for understanding the biological activities of thiadiazole derivatives and their applicability in cancer therapy (Mohammadi-Farani et al., 2014).

Antimicrobial Activity

A series of sulfide and sulfone derivatives of thiadiazole compounds were synthesized and tested for their antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial and fungal strains (Badiger et al., 2013).

Anti-inflammatory Activity

Compounds featuring the thiadiazole moiety have also been investigated for their anti-inflammatory properties. Such studies are indicative of the versatile potential of thiadiazole derivatives in developing treatments for inflammatory diseases (Sunder & Maleraju, 2013).

Antioxidant, Antimicrobial, and Toxic Properties

Novel thiadiazoline and selenadiazoline derivatives were synthesized and evaluated for their antioxidant and antimicrobial properties, as well as their toxicological profiles. Such research underscores the importance of thiadiazole derivatives in the development of new chemical entities with potential health benefits (Al-Khazragie et al., 2022).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQKUAUXWOFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.